4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide
Description
4-(1,3-Thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ring substituted with two thiazole groups
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-13(16-9-11-14-3-7-19-11)17-5-1-10(2-6-17)12-15-4-8-20-12/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHYALDUYWNOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CS2)C(=O)NCC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Thiazole Ring Introduction: The thiazole rings are introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The final step involves coupling the thiazole-substituted piperidine with a thiazole carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The thiazole rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Thiazol-2-yl)piperidine-1-carboxamide: Lacks the second thiazole ring, resulting in different reactivity and binding properties.
N-(1,3-Thiazol-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with variations in the substitution pattern, affecting its chemical and biological properties.
Uniqueness
4-(1,3-Thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide is unique due to the presence of two thiazole rings, which enhance its ability to participate in diverse chemical reactions and interact with biological targets. This dual thiazole structure provides a versatile platform for further functionalization and optimization in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
